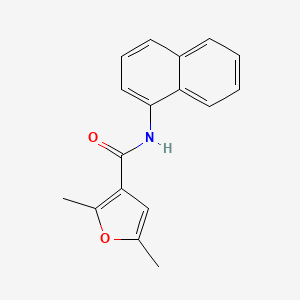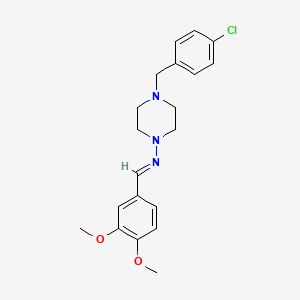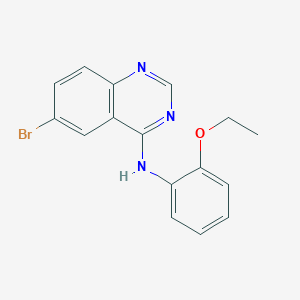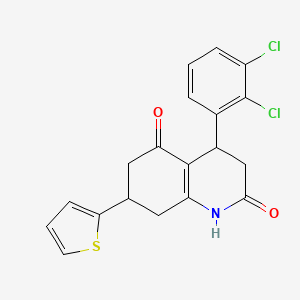![molecular formula C12H18N2O3S2 B5601054 N-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5601054.png)
N-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C12H18N2O3S2 and its molecular weight is 302.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.07588479 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry and Synthesis Innovations
The chemistry of sulfur-nitrogen compounds, including sulfenamides, has been extensively studied for its potential in creating new synthetic pathways and materials. The development of sulfinimines (N-sulfinyl imines) and N-sulfonyloxaziridines from sulfenamides has introduced new classes of compounds for asymmetric synthesis and oxidation reactions, significantly impacting the synthesis of biologically active compounds and nitrogen heterocycles such as aziridines, pyrrolidines, and piperidines (Davis, 2006).
Catalysis and Enantioselective Synthesis
Enantioselective catalysis has seen remarkable advancements with the development of Lewis basic catalysts derived from l-piperazine-2-carboxylic acid. These catalysts have demonstrated high enantioselectivity in the hydrosilylation of N-aryl imines, showcasing the critical role of the arene sulfonyl group for achieving high yields and selectivities. This highlights the compound's utility in synthesizing a broad range of substrates with significant implications for pharmaceutical synthesis and materials science (Wang et al., 2006).
Anticancer Applications
Research into the anticancer properties of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids has identified potential anticancer agents. These compounds have demonstrated strong activity against cancer cells, with some derivatives showing lower IC50 values compared to traditional chemotherapy agents, indicating their potential as new therapeutic options for cancer treatment (Rehman et al., 2018).
Materials Science Applications
Polyamides incorporating sulfone and ether linkages have been synthesized to create materials with desirable properties such as flexibility, solubility, and thermal stability. These polymers, derived from aromatic dicarboxylic acids and diamines, including those related to the N-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide structure, offer potential applications in high-performance materials and coatings (Hsiao & Huang, 1997).
Antimicrobial Research
Sulfonamide derivatives, including those related to this compound, have been explored for their antimicrobial properties. New N,N-diethyl amide bearing sulfonamides have shown marked potency against bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating the potential of these compounds in developing new antibacterial agents (Ajani et al., 2013).
Propiedades
IUPAC Name |
N-methyl-4-(4-methylpiperidin-1-yl)sulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S2/c1-9-3-5-14(6-4-9)19(16,17)10-7-11(18-8-10)12(15)13-2/h7-9H,3-6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTURIOEKHNZRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(2-thienyl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5601001.png)
![2-(methylthio)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5601011.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-1-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]propan-1-one](/img/structure/B5601024.png)


![6-imidazol-1-yl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B5601045.png)
![5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5601050.png)
![2-thiophenecarbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5601063.png)
![5,6-DIMETHYL-3-PHENYL-1H,2H,3H,4H-THIENO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B5601075.png)
![(3S)-1-[4-(dimethylamino)-1-naphthoyl]-N,N-dimethylazepan-3-amine](/img/structure/B5601078.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B5601086.png)
